Thermal Stability of [HMIM][BF4] vs. Hexafluorophosphate and Bis(trifluoromethylsulfonyl)imide Analogs
A head-to-head thermogravimetric analysis (TGA) study directly compared the decomposition onset temperature (T_onset) of [HMIM][BF4] against its direct analogs with the same cation but different anions: [HMIM][PF6] and [HMIM][Tf2N] [1]. The results demonstrate that the choice of anion is the primary determinant of thermal stability [1].
| Evidence Dimension | Decomposition Onset Temperature (T_onset) |
|---|---|
| Target Compound Data | 431 °C (at 10 °C/min heating rate) [1] |
| Comparator Or Baseline | [HMIM][PF6]: 432 °C; [HMIM][Tf2N]: 439 °C (at 10 °C/min heating rate) [1] |
| Quantified Difference | [HMIM][BF4] decomposes at a temperature within 8 °C of [HMIM][Tf2N] and 1 °C of [HMIM][PF6]. |
| Conditions | Thermogravimetric Analyzer (TGA) at a heating rate of 10 °C/min [1]. |
Why This Matters
This quantifies that [HMIM][BF4] offers comparable high-temperature process robustness to the more hydrolytically sensitive [HMIM][PF6] and the often more expensive [HMIM][Tf2N], making it a cost-effective, thermally stable option for high-temperature applications.
- [1] Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433–1438. View Source
